

Potential industrial applications of 5-tert-pentyl-2-phenoxyaniline

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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy
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Application Notes and Protocols for 5-tertpentyl-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-tert-pentyl-2-phenoxyaniline is an aromatic amine derivative with potential industrial applications, primarily in the pharmaceutical sector as a scaffold for the synthesis of bioactive molecules. Its structural features, including the phenoxyaniline core and the bulky tert-pentyl group, make it a candidate for investigation in drug discovery, particularly in the development of ion channel modulators. This document provides an overview of its potential applications, detailed protocols for its synthesis, and insights into its possible mechanism of action in a key biological pathway.

Potential Industrial Applications

While specific industrial applications for 5-tert-pentyl-2-phenoxyaniline are not extensively documented in publicly available literature, the broader class of phenoxyaniline derivatives serves as a versatile intermediate in several industries.

Pharmaceutical Applications: Na+/Ca2+ Exchange (NCX) Inhibition



The most promising potential application for 5-tert-pentyl-2-phenoxyaniline lies in its role as a precursor or active ingredient in pharmaceutical compositions. Substituted phenoxyaniline derivatives have been investigated as inhibitors of the Na+/Ca2+ exchanger (NCX).[1] The NCX is a transmembrane protein crucial for maintaining calcium homeostasis in cells, and its dysregulation is implicated in various pathological conditions.

Therapeutic Potential:

- Ischemic Diseases: Inhibition of the NCX reverse mode, which is activated during ischemiareperfusion injury, can prevent calcium overload and subsequent cell death.[1][2] This makes NCX inhibitors promising therapeutic agents for ischemic heart disease, cerebral ischemia, and renal ischemia.
- Cardiac Arrhythmias: By modulating intracellular calcium levels, NCX inhibitors may also find utility in the management of certain cardiac arrhythmias.[1][3]

The tert-pentyl group on the phenoxyaniline scaffold can influence the compound's lipophilicity and binding affinity to the target protein, potentially enhancing its potency and pharmacokinetic profile.

Intermediate for Dyes and Pigments

Phenoxyaniline derivatives are known precursors in the synthesis of various dyes. While no specific dyes derived from 5-tert-pentyl-2-phenoxyaniline are documented, its chemical structure is amenable to diazotization and coupling reactions to produce azo dyes. The bulky tert-pentyl group could potentially enhance the solubility of the resulting dye in organic media and influence its coloristic properties.

Agrochemical Intermediates

The phenoxyaniline moiety is present in some agrochemicals. It is plausible that 5-tert-pentyl-2-phenoxyaniline could serve as a building block for the synthesis of novel herbicides, fungicides, or insecticides. The specific contribution of the tert-pentyl group would need to be evaluated for its impact on biological activity and environmental fate.

Physicochemical Properties



A summary of the known physicochemical properties of 5-tert-pentyl-2-phenoxyaniline is presented in Table 1.

Property	Value
Molecular Formula	C17H21NO
Molecular Weight	255.35 g/mol
Boiling Point	353.7 °C at 760 mmHg
Density	1.04 g/cm ³
Flash Point	155.4 °C
Vapor Pressure	3.53E-05 mmHg at 25°C
XLogP3	5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2

Data sourced from publicly available chemical databases.

Experimental Protocols: Synthesis of 5-tert-pentyl-2-phenoxyaniline

The synthesis of 5-tert-pentyl-2-phenoxyaniline can be achieved through established cross-coupling methodologies for the formation of C-N and C-O bonds. The two most relevant synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Synthesis via Ullmann Condensation

This classical method involves a copper-catalyzed reaction between an aryl halide and an amine or alcohol. For the synthesis of 5-tert-pentyl-2-phenoxyaniline, a two-step approach is proposed.

Step 1: Synthesis of 2-nitro-4-tert-pentylphenyl phenyl ether



- Reaction: Ullmann ether synthesis between 1-bromo-2-nitro-4-tert-pentylbenzene and phenol.
- Reagents:
 - 1-bromo-2-nitro-4-tert-pentylbenzene (1.0 eq)
 - Phenol (1.2 eq)
 - Copper(I) iodide (CuI) (0.1 eq)
 - Potassium carbonate (K₂CO₃) (2.0 eq)
 - N,N-Dimethylformamide (DMF) as solvent
- Procedure:
 - To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
 add 1-bromo-2-nitro-4-tert-pentylbenzene, phenol, Cul, and K₂CO₃.
 - Add anhydrous DMF and stir the mixture at 120-140 °C for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and pour it into water.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the nitro group

- Reaction: Reduction of the nitro group to an amine.
- Reagents:



- 2-nitro-4-tert-pentylphenyl phenyl ether (1.0 eq)
- Iron powder (Fe) (5.0 eq)
- Ammonium chloride (NH₄Cl) (1.0 eq)
- Ethanol/Water (4:1) as solvent

Procedure:

- To a solution of the nitro compound in ethanol/water, add iron powder and ammonium chloride.
- Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.
- Monitor the reaction by TLC.
- After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-tert-pentyl-2-phenoxyaniline. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This modern palladium-catalyzed cross-coupling reaction offers a more efficient and milder alternative to the Ullmann condensation. This can be envisioned as a direct coupling of 2-bromophenol with 4-tert-pentylaniline or 2-aminophenol with 1-bromo-4-tert-pentylbenzene, followed by appropriate functional group transformations. A more direct route involves the coupling of 2-bromo-5-tert-pentylaniline with phenol.

• Reaction: Palladium-catalyzed amination of an aryl halide with an amine.



Reagents:

- 1-bromo-4-tert-pentylbenzene (1.0 eq)
- 2-aminophenol (1.1 eq)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
- Xantphos (ligand) (0.04 eq)
- Cesium carbonate (Cs₂CO₃) (1.5 eq)
- Toluene or Dioxane as solvent

Procedure:

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃,
 Xantphos, and Cs₂CO₃.
- Add 1-bromo-4-tert-pentylbenzene and 2-aminophenol.
- Add anhydrous toluene or dioxane.
- Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 5-tert-pentyl-2phenoxyaniline.



Signaling Pathway and Experimental Workflow Diagrams

Proposed Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-tert-pentyl-2-phenoxyaniline.



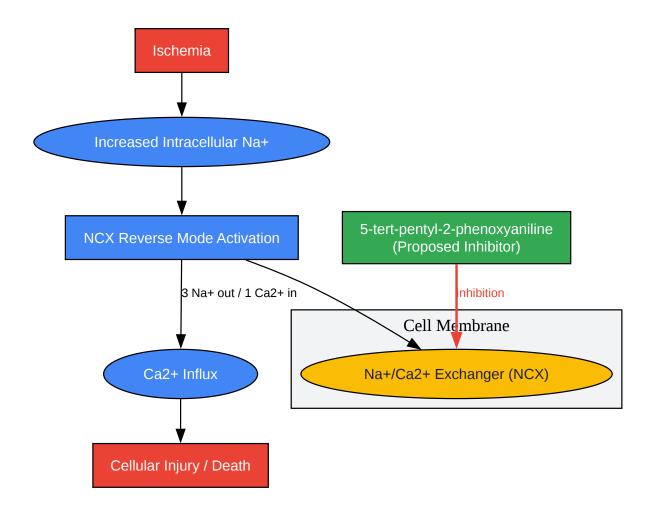
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Caption: Generalized workflow for the synthesis of 5-tert-pentyl-2-phenoxyaniline.

Proposed Mechanism of Action: Na+/Ca2+ Exchanger Inhibition

This diagram illustrates the proposed mechanism of how a phenoxyaniline derivative might inhibit the Na+/Ca2+ exchanger, particularly in the context of ischemia-reperfusion injury.





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